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molecular formula C9H14O3 B2701471 3-(4-Oxocyclohexyl)propionic Acid CAS No. 4883-70-9

3-(4-Oxocyclohexyl)propionic Acid

Cat. No. B2701471
M. Wt: 170.208
InChI Key: QKUBCBWCNZAGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411088B2

Procedure details

To the resulting solution of 3-(4-hydroxycyclohexyl)propanoic acid was added RuCl3 (42 g) and acetic acid (5.6 Kg). After cooling to 5° C., aqueous NaOCl (10-13%, 26 Kg) was added slowly with stirring, maintaining the temperature at 5° C. After stirring a further 3 hours at 5° C., 3N HCl (20 L) and IPAc (15 L) were added, the layers were separated and the aqueous layer extracted with IPAc (2×20 L). The combined organics were washed with 2M aqueous NaHSO3 (10 L), dried (MgSO4), treated with charcoal and filtered. The resulting solution was concentrated, and the solvent switched to heptane:IPAc 2:1 (20 L). This solution was seeded and the solvent switched to 9:1 heptane:IPAc, giving the product as a white solid which was collected, washed with heptane and dried under nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5.6 kg
Type
solvent
Reaction Step One
Name
Quantity
26 kg
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH2:3]1.[O-]Cl.[Na+].Cl>C(O)(=O)C>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)CCC(=O)O
Name
RuCl3
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
5.6 kg
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
26 kg
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
20 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 5° C
STIRRING
Type
STIRRING
Details
After stirring a further 3 hours at 5° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with IPAc (2×20 L)
WASH
Type
WASH
Details
The combined organics were washed with 2M aqueous NaHSO3 (10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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